molecular formula C10H11NO B1339979 2-(4-Hydroxyphenyl)-2-methylpropanenitrile CAS No. 55770-61-1

2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Cat. No. B1339979
CAS RN: 55770-61-1
M. Wt: 161.2 g/mol
InChI Key: XCPSAEFOSSDVFC-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-methylpropanenitrile, also known as 4-hydroxyphenylacetonitrile, is an organic compound with a wide range of applications in the scientific and industrial fields. It is a white, crystalline solid with a melting point of 104-105 °C and a boiling point of 265-270 °C. Its chemical formula is C9H11NO and its molecular weight is 155.19 g/mol. This compound is mainly used as an intermediate in the production of pharmaceuticals, dyes, and pigments. It is also used in the synthesis of other compounds such as 4-hydroxybenzaldehyde and 4-hydroxybenzophenone.

Scientific Research Applications

Chromatography and Compound Separation

The derivatives of 2-(4-Hydroxyphenyl)-2-phenylpropane, a compound closely related to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, have been studied for their elution behavior on Sephadex LH-20 in methanol and N,N-dimethylformamide. These studies show that the compounds can be adsorbed on the gel through π-bonding and hydrogen bonding, indicating potential applications in chromatography for compound separation and purification (Shopova, Mladenov, & Kurtev, 1977).

Enzymatic Hydroxylation Studies

Research on the enzymatic hydroxylation of biphenyl by liver microsomal preparations has provided insights into the metabolic pathways of similar compounds, including this compound. This type of study is crucial for understanding how these compounds are processed in biological systems, which can inform drug development and toxicology (Creaven, Parke, & Williams, 1965).

Liquid Crystalline Properties

Compounds with a structure similar to this compound have been synthesized and studied for their liquid crystalline properties. These studies contribute to the development of new materials with potential applications in displays, sensors, and other electronic devices (Thaker et al., 2012).

Bioremediation Potential

The role of enzymes such as laccase in the bioremediation of environmental pollutants similar to this compound has been explored. These studies are essential for developing effective strategies to mitigate the impact of industrial chemicals on the environment (Chhaya & Gupte, 2013).

Biochemical Analysis

Biochemical Properties

2-(4-Hydroxyphenyl)-2-methylpropanenitrile plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as tyrosine hydroxylase and monoamine oxidase, which are involved in the metabolism of neurotransmitters . These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the active sites of these enzymes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in oxidative stress response and inflammation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . This inhibition is mediated through hydrogen bonding and van der Waals interactions at the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and aldehyde dehydrogenase, which are crucial for its metabolism . These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s metabolism involves its conversion to different metabolites, which can have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to proteins such as albumin, which facilitates its distribution to different tissues . The localization and accumulation of the compound in specific tissues can influence its biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound can determine its specific effects on cellular processes.

properties

IUPAC Name

2-(4-hydroxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPSAEFOSSDVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560055
Record name 2-(4-Hydroxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55770-61-1
Record name 2-(4-Hydroxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add anhydrous dichloromethane (400 mL) to 2-(4-methoxy-phenyl)-2-methyl-propionitrile (11.93 g, 68.1 mmol) and cool to −78° C. under nitrogen. Then add boron tribromide (33.0 mL, 349 mmol) and stir at −78° C. for 30 minutes. Remove the dry ice/acetone bath and allow the reaction to warm to room temperature. Stir for 3 h and then pour the reaction onto ice. Extract with ethyl acetate (2×150 mL), dry the extracts over magnesium sulfate, filter, and concentrate on a rotary evaporator to give the crude product. The crude product is purified by flash chromatography on silica gel eluting with 35% ethyl acetate/hexanes to yield 9.79 g (89%) of 2-(4-hydroxy-phenyl)-2-methyl-propionitrile: TLC: Rf in 40% ethyl acetate/hexanes: 0.38; 1H NMR (CDCl3): 7.34-7.32 (m, 2H), 6.86-6.83 (m, 2H), 5.23 (s, 1H), 1.70 (s, 6H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A preferred manner of practicing this invention constitutes heating a solventless mixture of Bisphenol A and cyanide ion in a closed vessel to about 185° C. and maintaining that temperature for about 20 hours to produce 4-(1-cyano-1-methylethyl)phenol. Preferred conversions and yields based on Bisphenol A are about 100 percent and 80 percent respectively.
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